molecular formula C35H38Cl2N8O4 B601391 Itraconazole Impurity B CAS No. 854372-77-3

Itraconazole Impurity B

Cat. No.: B601391
CAS No.: 854372-77-3
M. Wt: 705.6 g/mol
InChI Key: VRJGLVXBWFZNCZ-AVQIMAJZSA-N
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Description

An isomer of Itraconazole.

Mechanism of Action

Target of Action

Itraconazole Impurity B, like Itraconazole, primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

The mode of action of this compound involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of Itraconazole form a complex with the active site, or the haem iron, of the enzyme . This interaction inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis results in an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and lead to alterations in the fungal cell membrane .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14α-methyl sterols, causing toxicity and alterations in the fungal cell membrane .

Pharmacokinetics

Itraconazole is well-absorbed and highly protein-bound, with a reported elimination half-life of 20 hours . It is metabolized by cytochrome P450 3A4 to several metabolites, including hydroxy-itraconazole, which also has antifungal activity

Result of Action

The result of this compound’s action is the disruption of fungal cell membrane integrity due to the alteration in the composition of sterols . This disruption can lead to the leakage of cellular contents and ultimately cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of food can enhance the absorption of Itraconazole, potentially influencing the bioavailability of this compound . .

Properties

CAS No.

854372-77-3

Molecular Formula

C35H38Cl2N8O4

Molecular Weight

705.6 g/mol

IUPAC Name

2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1

InChI Key

VRJGLVXBWFZNCZ-AVQIMAJZSA-N

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ;  Itraconazole N4-Isomer ;  (1,2,4-Triazol-4-yl) Itraconazole

Origin of Product

United States

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